Regioisomeric Differentiation: 3- vs. 4-N-Cbz-aminomethylaniline Computed Lipophilicity
3-N-Cbz-aminomethylaniline exhibits a computed XLogP3-AA value of 2.3, identical to its 4-regioisomer analog, indicating comparable lipophilicity [1][2]. However, the meta-substitution pattern (3-position) places the aminomethyl group at a different angle relative to the aniline moiety, which can influence intermolecular interactions and is a key consideration in structure-based design where specific geometry is required [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 4-N-Cbz-aminomethylaniline (CAS 168050-39-3): 2.3 |
| Quantified Difference | 0 (identical) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
Identical lipophilicity ensures similar passive membrane permeability, but the unique 3-position geometry is essential for projects requiring a specific spatial arrangement of the aminomethyl linker.
- [1] PubChem. 3-N-Cbz-Aminomethylaniline. CID 2757380. Computed XLogP3-AA = 2.3. Accessed 2026. View Source
- [2] PubChem. 4-N-Cbz-Aminomethylaniline. CID 2757381. Computed XLogP3-AA = 2.3. Accessed 2026. View Source
